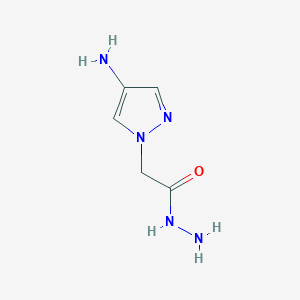

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide is an organic compound with the molecular formula C5H9N5O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Métodos De Preparación

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide can be achieved through several routes. One common method involves the nucleophilic substitution reaction of hydroxymethyl-4-amino-1H-pyrazole with hydrazine hydrate under controlled conditions[3][3]. The reaction typically occurs in an organic solvent such as ethanol or dimethylformamide, and the product is purified through recrystallization.

Análisis De Reacciones Químicas

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: C₅H₉N₅O

Molecular Weight: Approximately 155.16 g/mol

Structural Characteristics: The compound features a pyrazole ring fused with an acetohydrazide moiety, which enhances its reactivity and biological properties.

Chemistry

In the field of synthetic organic chemistry, 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide serves as a versatile building block for the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions allows chemists to develop heterocyclic compounds which are crucial for creating new materials and pharmaceuticals.

Medicine

The medicinal applications of this compound are particularly noteworthy:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness comparable to established antibiotics like cefaclor and linezolid .

- Anticancer Potential: In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results in inhibiting cell growth in assays involving HepG2 and A549 cancer cells, suggesting its potential as an anticancer agent .

- Anti-inflammatory Properties: The compound is also being investigated for its anti-inflammatory effects, which may contribute to its overall therapeutic profile in treating inflammatory diseases .

Industrial Applications

In industrial settings, this compound may be utilized in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance in various applications.

Case Studies

Several studies have highlighted the biological activities associated with this compound:

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives against standard bacterial strains. The results demonstrated that this compound had significant inhibitory effects comparable to conventional antibiotics .

In Vitro Cancer Cell Proliferation Assays

In vitro assays on different cancer cell lines showed that this compound effectively inhibited cell growth, suggesting its potential application as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 2-(4-amino-1H-pyrazol-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparación Con Compuestos Similares

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide can be compared with other pyrazole derivatives, such as:

4-amino-1H-pyrazole: This compound is a simpler derivative with similar reactivity but lacks the hydrazide moiety.

1H-pyrazol-4-ylamine: Another related compound with similar applications but different structural features.

1H-pyrazole-4-amine: Similar to 4-amino-1H-pyrazole, it is used in various synthetic applications but does not contain the acetohydrazide group

The uniqueness of this compound lies in its combination of the pyrazole ring with the acetohydrazide moiety, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(4-amino-1H-pyrazol-1-yl)acetohydrazide, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an acetohydrazide functional group attached to a pyrazole ring, which contributes to its pharmacological potential. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.

- Molecular Formula : C₅H₁₀N₄O

- Molecular Weight : Approximately 155.16 g/mol

- Structure : Contains a pyrazole ring and an acetohydrazide moiety, enhancing its bioactivity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrazole compounds have shown comparable antibacterial activity to established antibiotics such as cefaclor and linezolid .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial against E. coli, S. aureus | |

| Pyrazole Derivatives | Antimicrobial against multiple strains |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving tyrosine kinase inhibition. Notably, compounds derived from pyrazoles have demonstrated cytotoxic effects on multiple cancer cell lines, indicating their promise as therapeutic agents in oncology .

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (breast cancer) | 15.5 | |

| HeLa (cervical cancer) | 12.3 | |

| A549 (lung cancer) | 10.8 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating key signaling pathways involved in inflammation. It has been reported to inhibit cyclooxygenase (COX) and lipoxygenase enzymes, leading to a reduction in pro-inflammatory mediators. This activity suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes such as COX and lipoxygenase, inhibiting their activity and reducing inflammation.

- Metal Ion Coordination : It can form complexes with metal ions like copper(II), which may enhance its catalytic properties in biochemical reactions.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, particularly those involving mitogen-activated protein kinases (MAPK), which are crucial in cell proliferation and survival.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various pyrazole derivatives against standard bacterial strains, demonstrating that this compound had significant inhibitory effects comparable to conventional antibiotics .

- In Vitro Cancer Cell Proliferation Assays : In vitro assays on different cancer cell lines showed that this compound effectively inhibited cell growth, suggesting its potential as an anticancer agent .

Propiedades

IUPAC Name |

2-(4-aminopyrazol-1-yl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c6-4-1-8-10(2-4)3-5(11)9-7/h1-2H,3,6-7H2,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXVBFYEGOEFQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.